SAR405838

Descripción general

Descripción

SAR-405838 es un nuevo inhibidor de moléculas pequeñas que se dirige a la interacción entre el minuto doble murino 2 (MDM2) y la proteína supresora tumoral p53. Este compuesto ha demostrado un potencial significativo en la terapia del cáncer al reactivar p53, que a menudo se inactiva en varios cánceres debido a la sobreexpresión de MDM2 .

Mecanismo De Acción

SAR-405838 ejerce sus efectos al unirse a MDM2 con alta especificidad y afinidad, evitando así que MDM2 interactúe con p53 . Esta inhibición conduce a la estabilización y activación de p53, lo que resulta en la regulación positiva transcripcional de genes proapoptóticos como PUMA. La activación de p53 finalmente induce el arresto del ciclo celular y la apoptosis en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

SAR405838 binds to MDM2 with high specificity, effectively activating wild-type p53 in vitro and in xenograft tumor tissue of leukemia and solid tumors . This leads to p53-dependent cell-cycle arrest and/or apoptosis .

Cellular Effects

In cellular processes, this compound stabilizes p53 and activates the p53 pathway, resulting in abrogated cellular proliferation . It also induces robust transcriptional upregulation of PUMA, leading to strong apoptosis in tumor tissue .

Molecular Mechanism

This compound works by binding tightly to the p53 pocket of the MDM2 molecule, thereby inhibiting the binding of MDM2 to p53 . Consequently, p53 is stabilized and activated, leading to decreased cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound induces dose-dependent and robust upregulation for p21 and PUMA mRNA . The strong effect persists longer with higher doses .

Dosage Effects in Animal Models

In animal models, this compound achieves either durable tumor regression or complete tumor growth inhibition at well-tolerated dose schedules . Remarkably, a single oral dose of this compound is sufficient to achieve complete tumor regression in certain models .

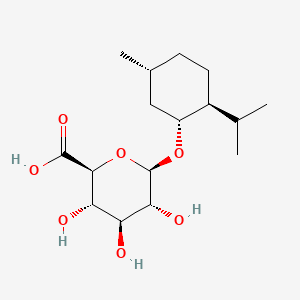

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the p53 pathway . By inhibiting the MDM2-p53 interaction, it affects the metabolic flux of this pathway .

Transport and Distribution

Its ability to effectively activate wild-type p53 in vitro and in xenograft tumor tissue suggests efficient distribution .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it can interact with the MDM2-p53 complex .

Métodos De Preparación

SAR-405838 se sintetiza utilizando un procedimiento similar al utilizado para MI-888. La ruta sintética implica múltiples pasos, incluida la formación de intermediarios clave y reacciones de acoplamiento finales. El compuesto se purifica para lograr una pureza superior al 95% mediante cromatografía líquida de alta resolución . Los métodos de producción industrial para SAR-405838 no están ampliamente documentados, pero probablemente involucren técnicas de síntesis y purificación a gran escala para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

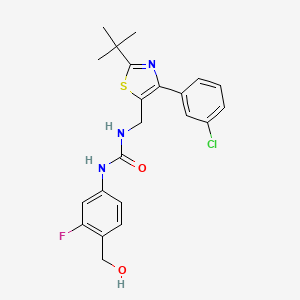

SAR-405838 experimenta varias reacciones químicas, centrándose principalmente en su interacción con MDM2. El compuesto imita tres residuos clave de unión a p53 (fenilalanina, triptófano y leucina) en su interacción con MDM2, capturando interacciones adicionales no observadas en el complejo p53-MDM2 . El producto principal formado a partir de estas reacciones es el complejo SAR-405838:MDM2, que inhibe eficazmente la interacción MDM2-p53.

Aplicaciones Científicas De Investigación

SAR-405838 se ha estudiado ampliamente por su potencial en la terapia del cáncer. Ha mostrado resultados prometedores en modelos preclínicos, lo que lleva al arresto del ciclo celular dependiente de p53 y la apoptosis en varias líneas celulares de cáncer y modelos de xenotrasplantes . El compuesto se ha avanzado a ensayos clínicos de fase I para el tratamiento de cánceres que conservan p53 de tipo salvaje . Además, SAR-405838 se ha investigado por su potencial en el tratamiento del liposarcoma desdiferenciado, una malignidad agresiva caracterizada por la amplificación de MDM2 .

Comparación Con Compuestos Similares

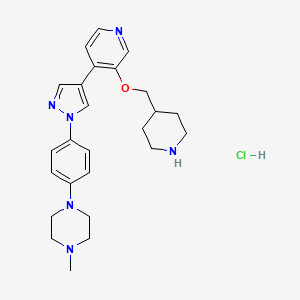

SAR-405838 se compara con otros inhibidores de MDM2 como Nutlin-3a y MI-219. Si bien estos compuestos también inhiben la interacción MDM2-p53, SAR-405838 ha mostrado una mayor potencia y especificidad . Las interacciones moleculares únicas y la alta afinidad de SAR-405838 lo convierten en un candidato prometedor para la terapia del cáncer. Los compuestos similares incluyen Nutlin-3a, MI-219 y MI-888 .

Propiedades

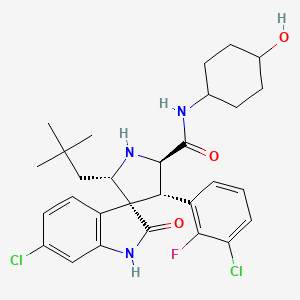

IUPAC Name |

(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23-,25+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKAKZRYYDCJDU-AEPXTFJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303607-60-4 | |

| Record name | SAR-405838 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303607604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAR-405838 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12541 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAR-405838 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8570LZ3RCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

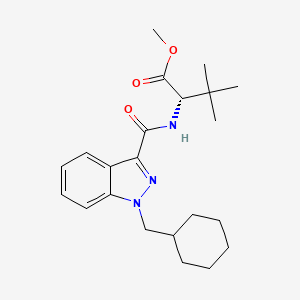

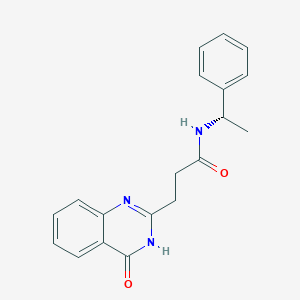

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

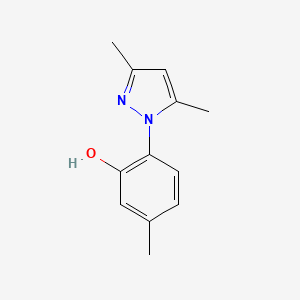

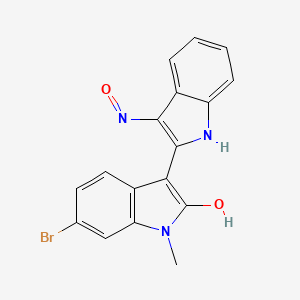

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)

![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)

![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)